

A Comprehensive Spectroscopic Guide to 2-(2,4-Dinitrophenyl)ethanol and Its Analogs

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2,4-Dinitrophenyl)ethanol

Cat. No.: B1589579

[Get Quote](#)

This technical guide provides a detailed exploration of the spectroscopic characteristics of **2-(2,4-dinitrophenyl)ethanol**. In the interest of scientific rigor, it is important to note that while physical properties for **2-(2,4-dinitrophenyl)ethanol** (CAS No. 4836-69-5) are available, experimentally derived spectroscopic data is not widely published.^{[1][2]} Therefore, this guide will present a multi-faceted approach. Firstly, we will discuss the predicted spectroscopic data for the target molecule. Secondly, we will provide a detailed analysis of the experimentally obtained spectra for the closely related and more extensively characterized compound, 2-(2,4-dinitrophenoxy)ethanol (CAS No. 2831-60-9), highlighting the structural distinctions and their spectroscopic implications.^{[3][4][5]} This comparative methodology offers valuable insights for researchers working with related compounds. Finally, this guide will furnish detailed, field-proven protocols for acquiring high-quality NMR, IR, and UV-Vis spectra, applicable to this class of compounds.

Molecular Structure and Its Spectroscopic Implications

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key to interpreting the spectra of **2-(2,4-dinitrophenyl)ethanol** lies in recognizing its constituent functional groups: a 2,4-dinitrophenyl ring and an ethanol side chain. The strong electron-withdrawing nature of the two nitro groups on the aromatic ring significantly influences the electronic environment of the entire molecule, which is a critical factor in all three spectroscopic techniques discussed herein.

Figure 1: Molecular structure of **2-(2,4-Dinitrophenyl)ethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ^1H NMR Spectrum of **2-(2,4-Dinitrophenyl)ethanol**

Based on the structure, we can predict the following proton signals:

Predicted Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.8	d	1H	Ar-H ortho to both NO_2 groups
~8.4	dd	1H	Ar-H ortho to one NO_2 and the ethyl group
~7.8	d	1H	Ar-H meta to both NO_2 groups
~4.0	t	2H	$-\text{CH}_2\text{-OH}$
~3.2	t	2H	$\text{Ar-CH}_2\text{-}$
~2.5	s (broad)	1H	$-\text{OH}$

Note: The exact chemical shifts and coupling constants would be dependent on the solvent used.

Experimental ^1H NMR Data for **2-(2,4-Dinitrophenoxy)ethanol**

For comparison, the experimental ^1H NMR data for the related ether, 2-(2,4-dinitrophenoxy)ethanol, in DMSO-d_6 is presented.^[3] The key difference is the presence of an

ether linkage, which will deshield the adjacent protons to a different extent than a direct C-C bond.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
8.73	d	1H	Ar-H
8.41	dd	1H	Ar-H
7.21	d	1H	Ar-H
4.14	t	2H	-O-CH ₂ -
3.73	t	2H	-CH ₂ -OH
4.95	t	1H	-OH

Predicted ¹³C NMR Spectrum of 2-(2,4-Dinitrophenyl)ethanol

The predicted carbon signals for the target molecule are as follows:

Predicted Chemical Shift (ppm)	Assignment
~148	Ar-C attached to NO ₂
~146	Ar-C attached to NO ₂
~140	Ar-C attached to ethyl group
~130	Ar-CH
~122	Ar-CH
~116	Ar-CH
~60	-CH ₂ -OH
~38	Ar-CH ₂ -

Experimental ^{13}C NMR Data for 2-(2,4-Dinitrophenoxy)ethanol

The experimental ^{13}C NMR data for 2-(2,4-dinitrophenoxy)ethanol provides a useful comparison.[3]

Chemical Shift (ppm)	Assignment
155.8	Ar-C-O
141.5	Ar-C-NO ₂
139.7	Ar-C-NO ₂
129.5	Ar-CH
122.3	Ar-CH
115.6	Ar-CH
69.8	-O-CH ₂ -
59.5	-CH ₂ -OH

Experimental Protocol for NMR Spectroscopy

[Click to download full resolution via product page](#)

Figure 2: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorptions for 2-(2,4-Dinitrophenyl)ethanol

The key expected IR absorption bands are:

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3500-3200 (broad)	O-H	Stretching
3100-3000	C-H (aromatic)	Stretching
2960-2850	C-H (aliphatic)	Stretching
1590-1500	N-O (nitro)	Asymmetric Stretching
1390-1300	N-O (nitro)	Symmetric Stretching
1600, 1475	C=C (aromatic)	Stretching
1250-1000	C-O	Stretching
850-800	C-N	Stretching

Experimental IR Data for 2-(2,4-Dinitrophenoxy)ethanol

The experimental IR data for the related ether, obtained as a KBr wafer, shows the following characteristic peaks.[\[3\]](#)[\[5\]](#)

Wavenumber (cm ⁻¹)	Functional Group
3400-3200	O-H
3100-3000	C-H (aromatic)
2950-2850	C-H (aliphatic)
1608	C=C (aromatic)
1520	N-O (asymmetric)
1345	N-O (symmetric)
1270	C-O (ether)
1080	C-O (alcohol)

Experimental Protocol for IR Spectroscopy (KBr Pellet)

[Click to download full resolution via product page](#)

Figure 3: Workflow for IR data acquisition (KBr pellet method).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Predicted UV-Vis Absorptions for 2-(2,4-Dinitrophenyl)ethanol

The dinitrophenyl group is a strong chromophore. We can expect to see absorptions corresponding to $\pi \rightarrow \pi^*$ transitions of the aromatic ring and $n \rightarrow \pi^*$ transitions involving the

nitro groups. The presence of the hydroxyl group is not expected to significantly alter the absorption maxima compared to 2,4-dinitrotoluene.

Predicted λ_{max} (nm)	Electronic Transition
~260	$\pi \rightarrow \pi$
~340	$n \rightarrow \pi$

Experimental UV-Vis Data for 2-(2,4-Dinitrophenoxy)ethanol

The experimental UV-Vis spectrum of 2-(2,4-dinitrophenoxy)ethanol in methanol shows absorption maxima that are consistent with the predicted transitions for a dinitrophenyl system. [3]

λ_{max} (nm)	Solvent
~260	Methanol
~300-320	Methanol

The exact position of the $n \rightarrow \pi^*$ transition can be solvent-dependent.

Experimental Protocol for UV-Vis Spectroscopy

[Click to download full resolution via product page](#)

Figure 4: Workflow for UV-Vis data acquisition.

Conclusion

This technical guide has provided a comprehensive overview of the expected and comparative spectroscopic data for **2-(2,4-dinitrophenyl)ethanol**. By combining predicted data for the target molecule with experimental data from a close structural analog, and by providing detailed, robust experimental protocols, this document serves as a valuable resource for researchers in the field. The principles and methodologies outlined here are broadly applicable to the characterization of other substituted aromatic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(2,4-Dinitrophenyl)ethanol, CAS No. 4836-69-5 - iChemical [ichemical.com]
- 2. 2-(2,4-Dinitrophenyl)ethanol | CAS#:4836-69-5 | Chemsoc [chemsoc.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 2-(2,4-Dinitrophenoxy)ethanol | C8H8N2O6 | CID 76070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 2-(2,4-Dinitrophenyl)ethanol and Its Analogs]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1589579#spectroscopic-data-for-2-2-4-dinitrophenyl-ethanol-nmr-ir-uv-vis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com